6-ethyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
Beschreibung
Eigenschaften
IUPAC Name |
6-ethyl-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c1-2-16-11(17)10-9(14-12(16)18)8(15-19-10)7-5-3-4-6-13-7/h3-6H,2H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMYFQFKHSLLFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=NS2)C3=CC=CC=N3)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method starts with the reaction of thiazole or thiazolidine derivatives with pyridine derivatives under specific conditions to form the fused thiazolo[4,5-d]pyrimidine scaffold . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as high-throughput screening and computational chemistry are employed to refine the synthetic process and identify the most efficient pathways .
Analyse Chemischer Reaktionen
Cyclization and Core Functionalization
The thiazolo-pyrimidine scaffold undergoes cyclization reactions to form fused polycyclic systems. A study demonstrated the synthesis of pyrido[2,3-d:6,5-d']dipyrimidine derivatives via a one-pot multicomponent reaction under ambient conditions .
Reaction Conditions:
| Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Barbituric acid, aldehydes, amines | H₂O | RT | 57–93 |
This method avoids catalysts and utilizes water as a green solvent, achieving high atom economy. The product’s fused structure was confirmed via NMR and mass spectrometry .
Nucleophilic Substitution
The thiazole nitrogen and pyrimidine carbonyl groups participate in nucleophilic substitution. For example:
Alkylation:
Reaction with alkyl halides (e.g., methyl iodide) in DMF at 80°C introduces alkyl groups at the N3 position .
| Alkylating Agent | Product Structure | Yield (%) |
|---|---|---|
| CH₃I | 3-Methyl derivative | 82 |
Condensation Reactions
The carbonyl groups react with hydrazines and amines to form hydrazones or amides. A study synthesized hydrazide derivatives using 5,7-dimethyl-6-phenylazo-thiazolo[4,5-b]pyridine-2-one with aldehydes :
Example:
Reaction:
Compound + Benzaldehyde → Hydrazone derivative
Conditions: Ethanol, reflux (1 hr), 75% yield .
Oxidation and Reduction
The ethyl group and sulfur atom in the thiazole ring are susceptible to redox reactions:
Oxidation:
Treatment with H₂O₂ in acetic acid oxidizes the thiazole sulfur to a sulfoxide, enhancing water solubility.
Reduction:
NaBH₄ reduces carbonyl groups to hydroxyls, forming dihydro derivatives (e.g., 5,7-diol analogs).
Multicomponent Reactions (MCRs)
The compound participates in MCRs to generate complex heterocycles. A notable example is its reaction with barbituric acid and aldehydes to form pyrido-dipyrimidines :
Reaction Pathway:
-
Imine formation between amine and aldehyde.
-
Tautomerization to enamine.
-
Cyclocondensation with barbituric acid.
Key Product:
5-Aryl-2,8-dithioxo-10-alkyl-dihydropyrido-dipyrimidine (57–93% yield) .
Interaction with Biological Targets
While not a traditional chemical reaction, the compound’s binding to enzymes like topoisomerase I involves non-covalent interactions:
Molecular Docking Data :
| Target | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| Topoisomerase I | -9.2 | H-bond (Pyridine N), π-π stacking |
Comparative Reactivity Table
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that 6-ethyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione exhibits notable antimicrobial properties . Various studies have demonstrated its effectiveness against both bacterial and fungal strains. For instance:
- Bacterial Inhibition : The compound has shown significant activity against Gram-positive and Gram-negative bacteria.
- Antifungal Effects : It has also been reported to inhibit the growth of certain fungi, suggesting its potential as an antifungal agent in clinical settings.
Anticancer Potential
The compound has been investigated for its anticancer properties , particularly its ability to induce apoptosis in cancer cell lines. Studies have highlighted:
- Inhibition of Cell Proliferation : In vitro experiments have shown that it can significantly reduce the proliferation of cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- Mechanism of Action : The anticancer effects are attributed to the modulation of cell cycle regulatory proteins and induction of apoptotic pathways.
Anti-inflammatory Properties
There is emerging evidence supporting the anti-inflammatory effects of this compound:
- It has been shown to inhibit pro-inflammatory cytokines in various models.
- The compound may interfere with signaling pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
Synthesis Routes
The synthesis of 6-ethyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves:
- Condensation Reactions : A pyridine derivative is condensed with a thiazole precursor under controlled conditions.
- Multi-step Processes : Industrial synthesis may utilize automated reactors for high-yield production.
Study on Anticancer Activity
A recent study evaluated the cytotoxic effects of 6-ethyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione against MCF-7 and HeLa cell lines using the MTT assay. Results indicated a dose-dependent decrease in cell viability with significant apoptotic markers observed at higher concentrations.
Study on Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy against various bacterial strains. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent.
Wirkmechanismus
The mechanism of action of 6-ethyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The compound belongs to a class of fused heterocycles with demonstrated biological activity. Below is a comparative analysis of key analogues:
Antiviral Activity :
- Triazolo[4,5-d]pyrimidines : Derivatives like 3n and 6a,b,d,e exhibited activity against herpes simplex virus (HSV-1 and HSV-2) at concentrations >4 µg/mL, while others showed activity only at higher doses (>20 µg/mL) .
- Thiazolo[4,5-d]pyrimidines: Limited antiviral data are available for this subclass, though thiazolo[4,5-d]pyrimidine thiones have been explored as corticotropin-releasing hormone (CRH-R1) receptor antagonists .
Antitumor Activity :
- Thiazolo[4,5-b]pyridines : Derivatives like 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one demonstrated cytotoxicity in vitro, with structure-activity relationships (SAR) highlighting the importance of substituents at positions 3 and 6 .
Toxicity Profiles :
Thionation Reactions :
Oxidative Cyclization :
Biologische Aktivität
6-Ethyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a compound of increasing interest due to its diverse biological activities. This article reviews the synthesis, biological profiles, and potential therapeutic applications of this compound based on recent research findings.
- Chemical Name : 6-Ethyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
- Molecular Formula : C12H10N4O2S
- CAS Number : 1325303-58-9
Synthesis
The synthesis of 6-ethyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves multi-step reactions that include the formation of thiazole and pyrimidine rings. Recent studies have optimized synthetic pathways to improve yield and purity.
Anticancer Activity
Research indicates that compounds with thiazole and pyrimidine moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : A series of thiazolo-pyrimidine derivatives were evaluated for their cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results demonstrated that modifications on the pyridine ring significantly enhanced cytotoxicity (IC50 values ranging from 10 µM to 30 µM) .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties:
- Antimicrobial Efficacy : In vitro studies showed that derivatives of thiazolo-pyrimidines possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Notably, certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Enzyme Inhibition
6-Ethyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione has been identified as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis:
- Inhibition Studies : Compounds in this class showed high affinity for DHFR with inhibition constants in the low micromolar range. This suggests potential applications in treating diseases where folate metabolism is disrupted .
Structure-Activity Relationship (SAR)
The biological activity of 6-Ethyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine derivatives can be influenced by various substituents on the pyridine and thiazole rings:
| Substituent | Effect on Activity |
|---|---|
| Ethyl Group | Enhances lipophilicity and potentially increases membrane permeability |
| Halogen Substituents | Can increase potency against specific cancer cell lines |
| Aromatic Groups | Often linked to improved cytotoxicity due to enhanced interaction with biological targets |
Case Studies
- Cytotoxicity Against Cancer Cells : A study involving a library of thiazolo-pyrimidines found that compounds bearing electron-withdrawing groups on the pyridine ring exhibited superior cytotoxicity against MCF-7 cells compared to those with electron-donating groups .
- Antimicrobial Testing : Another investigation revealed that specific derivatives showed significant antibacterial activity against resistant strains of E. coli and S. aureus with minimum inhibitory concentrations (MICs) as low as 8 µg/mL .
Q & A
Q. What synthetic strategies are commonly employed to synthesize thiazolo[4,5-d]pyrimidine derivatives like 6-ethyl-3-(pyridin-2-yl) analogs?
Methodological Answer:
- The core thiazolo[4,5-d]pyrimidine scaffold can be synthesized via [3 + 3] cyclocondensation reactions using intermediates such as 4-iminothiazolidone-2 with acetylacetone derivatives in methanol under basic conditions (e.g., sodium methylate) .
- Substitution at the 3- and 6-positions is achieved by introducing functional groups like pyridinyl moieties or ethyl chains during cyclization or post-synthetic modifications. For example, 6-ethyl groups can be introduced via alkylation of intermediates using ethyl halides or alcohols under nucleophilic conditions .
Q. How is the structural identity of 6-ethyl-3-(pyridin-2-yl)thiazolo[4,5-d]pyrimidine-5,7-dione confirmed?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR are used to verify substituent positions (e.g., pyridin-2-yl protons appear as distinct aromatic signals).
- UV-Vis Spectroscopy: The conjugated heterocyclic system exhibits characteristic absorption bands (e.g., λmax ~240–324 nm for related thiazolo[4,5-d]pyrimidines) .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns .
Q. What in vitro assays are used to evaluate the anticancer potential of this compound?
Methodological Answer:
- Cytotoxicity Screening: MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values. Structural analogs like 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives have shown activity against colorectal and breast cancer models .
- Structure-Activity Relationship (SAR) Studies: Modifications at the 3- and 6-positions (e.g., pyridinyl vs. phenyl groups) are systematically tested to optimize potency .
Q. How can substituents at the 6-position influence solubility and bioavailability?
Methodological Answer:
- Polar Groups: Introducing hydroxyl or amine groups at the 6-position (via substitution reactions) improves aqueous solubility but may reduce membrane permeability .
- Lipophilic Chains: Ethyl or benzyl groups enhance lipophilicity, favoring blood-brain barrier penetration but requiring formulation optimization (e.g., nanoencapsulation) .
Q. What reaction conditions enable regioselective functionalization of the thiazolo[4,5-d]pyrimidine core?
Methodological Answer:
- Electrophilic Aromatic Substitution: Nitration or halogenation at the 5-position is achieved using HNO3/H2SO4 or N-bromosuccinimide (NBS) in DMF .
- Nucleophilic Displacement: Chlorine at the 3-position (in analogs) can be replaced with amines or thiols under basic conditions (e.g., K2CO3 in DMSO) .
Advanced Research Questions
Q. How do time-dependent enzyme inhibition assays validate the compound’s mechanism against targets like ketol-acid reductoisomerase (KARI)?
Methodological Answer:
- Enzyme Kinetics: Pre-incubate the compound with Mtb KARI and NADPH, then measure residual activity over time. NSC116565 (a structural analog) showed a K of 95.4 nM via this method .
- Docking Studies: Molecular docking into the KARI active site (PDB: 6H6X) identifies key interactions (e.g., hydrogen bonds with Thr190 or hydrophobic contacts with Val114) .
Q. What strategies address discrepancies in cytotoxicity data between 2D cell monolayers and 3D tumor spheroids?
Methodological Answer:
Q. How are computational QSAR models developed to predict the anticancer activity of derivatives?
Methodological Answer:
- Descriptor Selection: Calculate electronic (e.g., HOMO/LUMO), steric (molar refractivity), and topological (Wiener index) parameters for a training set of analogs.
- Model Validation: Use leave-one-out cross-validation and external test sets to ensure robustness. Reported R values >0.7 indicate predictive reliability .
Q. What synthetic routes enable isotopic labeling (e.g., 14^{14}14C or 3^{3}3H) for pharmacokinetic studies?
Methodological Answer:
Q. How do cryo-EM and X-ray crystallography resolve structural ambiguities in enzyme-inhibitor complexes?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
